molecular formula C6H11NO6 B15202304 d-Mannono-d-lactam

d-Mannono-d-lactam

Cat. No.: B15202304
M. Wt: 193.15 g/mol
InChI Key: WBUDAFXUTYJZKP-SHPLCBCASA-N
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Description

d-Mannono-d-lactam: is a lactam derivative of d-mannose, a naturally occurring sugar. It is known for its role as a glycosidase inhibitor, which makes it significant in various biochemical and pharmaceutical applications. The compound is characterized by its unique structure, which includes a lactam ring formed by the cyclization of d-mannose.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-mannono-d-lactam can be achieved through an enantiospecific process starting from vitamin C. This involves an eight-step synthesis that includes several key reactions such as oxidation, reduction, and cyclization . The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired enantiospecificity.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in enzymatic conversion and biotechnological methods are being explored to make the production more feasible and cost-effective .

Chemical Reactions Analysis

Types of Reactions: d-Mannono-d-lactam undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions can occur at various positions on the lactam ring, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcomes .

Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties depending on the specific substitutions and modifications made .

Scientific Research Applications

d-Mannono-d-lactam has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of d-mannono-d-lactam involves its role as a glycosidase inhibitor. It binds to the active site of glycosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and energy production .

Comparison with Similar Compounds

Uniqueness: d-Mannono-d-lactam is unique due to its lactam ring structure, which imparts distinct chemical and biological properties. Unlike its simpler sugar counterparts, the lactam ring allows it to act as a potent glycosidase inhibitor, making it valuable in both research and therapeutic applications .

Properties

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(3S,4S,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)piperidin-2-one

InChI

InChI=1S/C6H11NO6/c8-1-6(13)4(11)2(9)3(10)5(12)7-6/h2-4,8-11,13H,1H2,(H,7,12)/t2-,3+,4+,6-/m1/s1

InChI Key

WBUDAFXUTYJZKP-SHPLCBCASA-N

Isomeric SMILES

C([C@]1([C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O)O

Canonical SMILES

C(C1(C(C(C(C(=O)N1)O)O)O)O)O

Origin of Product

United States

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